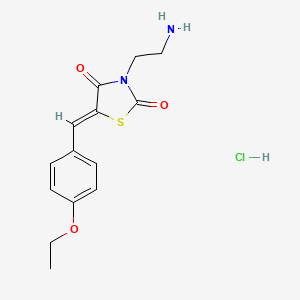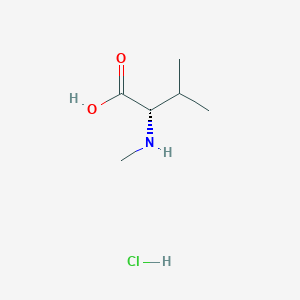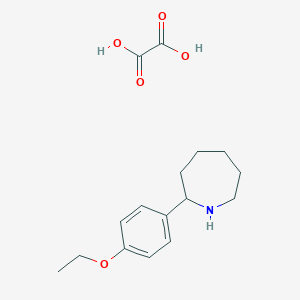
2,4-Dibromophenylhydrazine hydrochloride
概要
説明
2,4-Dibromophenylhydrazine hydrochloride is an organic compound with the molecular formula C₆H₇Br₂ClN₂. It is a derivative of phenylhydrazine, where two bromine atoms are substituted at the 2nd and 4th positions of the phenyl ring. This compound is typically used in various chemical syntheses and research applications due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromophenylhydrazine hydrochloride generally involves the bromination of phenylhydrazine. A common method includes the following steps:
Bromination: Phenylhydrazine is reacted with bromine in an aqueous or organic solvent to introduce bromine atoms at the 2nd and 4th positions of the phenyl ring.
Hydrochloride Formation: The resulting 2,4-dibromophenylhydrazine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Controlled Bromination: Using controlled amounts of bromine and maintaining specific reaction conditions (temperature, solvent, and time) to ensure selective bromination.
Purification: The product is purified through recrystallization or other purification techniques to achieve high purity suitable for industrial applications.
化学反応の分析
Types of Reactions: 2,4-Dibromophenylhydrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazine moiety can be oxidized or reduced, leading to different products.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium hydroxide in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phenylhydrazines can be formed.
Oxidation Products: Oxidation can lead to the formation of azo compounds or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
科学的研究の応用
2,4-Dibromophenylhydrazine hydrochloride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.
Biology: In the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-dibromophenylhydrazine hydrochloride involves its reactivity with various substrates. The hydrazine moiety can form hydrazones with carbonyl compounds, which is a key reaction in many synthetic pathways. The bromine atoms can participate in electrophilic aromatic substitution reactions, making the compound versatile in chemical transformations.
Molecular Targets and Pathways:
Enzyme Inhibition: It can inhibit certain enzymes by forming stable complexes with the active sites.
Biochemical Pathways: It can interfere with metabolic pathways by reacting with key intermediates or enzymes.
類似化合物との比較
2,4-Dichlorophenylhydrazine hydrochloride: Similar structure but with chlorine atoms instead of bromine.
2-Bromo-4-methylphenylhydrazine hydrochloride: A methyl group replaces one of the hydrogen atoms on the phenyl ring.
2,5-Dibromophenylhydrazine: Bromine atoms at the 2nd and 5th positions.
Uniqueness: 2,4-Dibromophenylhydrazine hydrochloride is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in selective synthetic applications and research studies.
特性
IUPAC Name |
(2,4-dibromophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOIJIDSPMZMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
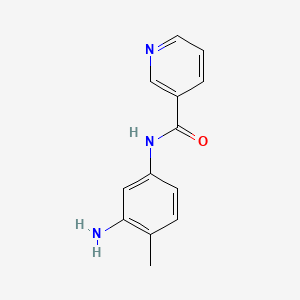
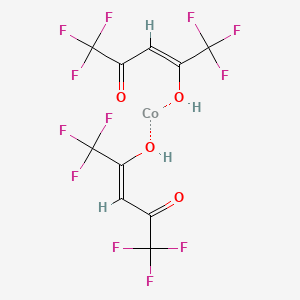
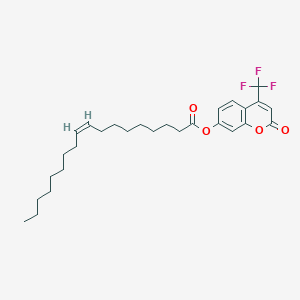


![6-(4-Methyl-1-piperazinyl)-N-(5-methyl-1H-pyrazol-3-YL)-2-[(1Z)-2-phenylethenyl]-4-pyrimidinamine](/img/structure/B1644346.png)
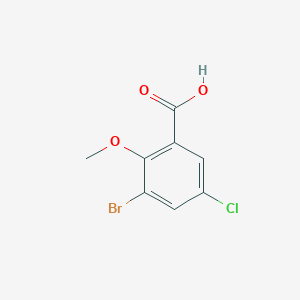
![1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol](/img/structure/B1644352.png)

